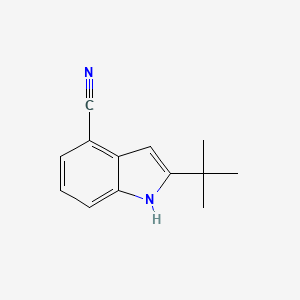

2-(tert-Butyl)-1H-indole-4-carbonitrile

CAS No.:

Cat. No.: VC17393109

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2 |

|---|---|

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 2-tert-butyl-1H-indole-4-carbonitrile |

| Standard InChI | InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3 |

| Standard InChI Key | BRFDLZZCNSJXNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . Its IUPAC name, 2-(tert-butyl)-1H-indole-4-carbonitrile, reflects the tert-butyl substituent at position 2 and the cyano group at position 4 of the indole ring.

Structural Features

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural attributes include:

-

tert-Butyl group (C(CH₃)₃): Positioned at C2, this bulky substituent enhances steric hindrance and influences electronic properties.

-

Cyano group (CN): Located at C4, this electron-withdrawing group modulates reactivity and serves as a handle for further chemical modifications .

Table 1: Key Chemical Properties

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation

The tert-butyl group could be introduced via Friedel-Crafts alkylation using tert-butyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is widely employed for installing bulky alkyl groups on aromatic systems .

Cyanation at C4

The cyano group might be introduced through:

-

Sandmeyer Reaction: Conversion of an amino group to a cyano group using copper cyanide.

-

Direct Electrophilic Substitution: Nitration followed by reduction to an amine and subsequent cyanation .

Case Study: Indirect Synthesis from Nitroindoles

A related synthesis of 3,4-diaminoindoles involves nitro reduction and protection strategies . Adapting this approach:

-

Nitration: Introduce a nitro group at C4 of 2-(tert-butyl)indole.

-

Reduction: Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C).

-

Cyanation: Convert the amine to a cyano group via diazotization and treatment with CuCN.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The cyano group’s versatility allows transformations into amines, carboxylic acids, or tetrazoles, enabling the synthesis of diverse pharmacophores. For example:

-

Amine Formation: Reduction of the cyano group to a primary amine (e.g., using LiAlH₄).

-

Carboxylic Acid Synthesis: Hydrolysis under acidic or basic conditions to yield 4-carboxyindole derivatives.

Future Perspectives and Research Directions

Target Optimization

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the tert-butyl and cyano groups to optimize pharmacological profiles.

-

Prodrug Development: Leveraging the cyano group for prodrug strategies to enhance bioavailability.

Industrial Scalability

-

Flow Chemistry: Implementing continuous-flow systems to improve yield and reduce reaction times for large-scale synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume